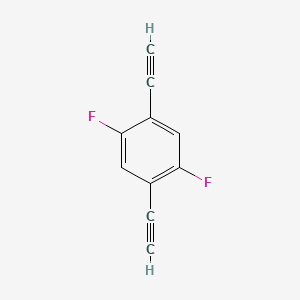

1,4-Diethynyl-2,5-difluorobenzene

Description

Significance of Arylethynyl Scaffolds in Modern Organic and Materials Chemistry

Arylethynyl scaffolds, which are characterized by an aromatic ring substituted with two or more ethynyl (B1212043) (–C≡CH) groups, are fundamental building blocks in contemporary organic and materials chemistry. These rigid, linear structures are instrumental in the construction of conjugated systems that exhibit interesting electronic and photophysical properties. The diethynylarene framework renders these molecules valuable as bifunctional monomers for the synthesis of advanced organic materials, including liquid crystals, organic semiconductors, and sophisticated polymers.

The terminal alkyne groups on these scaffolds are highly reactive and serve as versatile handles for a variety of chemical transformations. They readily participate in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, which allows for the systematic construction of larger, complex conjugated oligomers and polymers with precisely tailored properties. This synthetic versatility has established arylethynyl scaffolds as privileged structures in the development of materials for electronic applications. The ability to create diverse polycyclic scaffolds from natural products and other simple molecules is a major focus in organic chemistry, aiming to generate novel structures for various applications, including medicinal chemistry. nih.gov

Role of Fluorination in Modulating Electronic and Steric Properties of Diethynylbenzenes

The strategic incorporation of fluorine atoms onto aromatic rings is a powerful tool for fine-tuning the properties of organic materials. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly modifies the electronic landscape of the molecule. This modification leads to a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This tuning of frontier orbital energies is a critical design element for materials intended for use as organic semiconductors, as it can facilitate electron injection and enhance charge-transport properties. Consequently, fluorination can lead to the development of n-type or ambipolar semiconducting materials. rsc.org

Beyond electronics, fluorine substitution has a profound impact on intermolecular interactions and physical properties. The polarized carbon-fluorine (C–F) bond can engage in non-covalent interactions, such as C–H⋯F hydrogen bonds, which can dictate the crystal packing of molecules in the solid state. rsc.org This control over the solid-state arrangement is vital for optimizing the optical and electronic behavior of materials, as it can promote π-stacking arrangements that enhance charge carrier mobility. rsc.org Furthermore, replacing hydrogen with fluorine can increase a material's thermal stability and resistance to oxidative degradation without imposing a significant steric penalty, a property widely exploited in materials science. nih.gov Studies on fluorinated polymers have shown they exhibit higher melting points compared to their non-fluorinated counterparts. researchgate.net

Overview of Current Academic Research Trajectories for 1,4-Diethynyl-2,5-difluorobenzene

Current research on this compound primarily focuses on its role as a specialized monomer in the synthesis of advanced functional materials, particularly organometallic polymers. Its structure makes it an ideal candidate for investigating the influence of fluorine substitution on the properties of poly-yne polymers.

A significant research trajectory involves the synthesis of platinum(II) poly-yne polymers. ep2-bayreuth.de These materials are typically prepared through a dehydrohalogenation polycondensation reaction between a platinum(II) chloride complex and the this compound monomer. The resulting polymers feature a rigid backbone of alternating platinum atoms and difluorinated diethynylbenzene units. Research has demonstrated that the inclusion of fluorine atoms on the aromatic ring enhances the thermal stability of these platinum-based polymers when compared to their non-fluorinated analogs.

The synthesis of this compound itself is efficiently achieved through a two-step process starting from 1,4-dibromo-2,5-difluorobenzene (B1294941). ep2-bayreuth.de The process involves a palladium-catalyzed Sonogashira coupling with a silyl-protected alkyne, followed by a protodesilylation step to yield the final product. ep2-bayreuth.de

Moreover, this compound and similar oligomers serve as important model compounds. ep2-bayreuth.de Their tendency to form more crystalline materials than the corresponding long-chain polymers allows for detailed structural analysis via techniques like X-ray crystallography. ep2-bayreuth.denih.gov This enables a precise assessment of structure-property relationships, providing fundamental insights into how fluorine substitution and molecular packing influence the electronic and optical behavior of these materials. ep2-bayreuth.de

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 156016-23-8 | nih.gov |

| Molecular Formula | C₁₀H₄F₂ | nih.gov |

| Molecular Weight | 162.13 g/mol | nih.gov |

| XLogP3 | 2.6 | nih.govechemi.com |

| Boiling Point | 187.9 ± 40.0 °C (Predicted) | echemi.com |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | echemi.com |

Table 2: Spectroscopic Data for this compound

| Type of Data | Values | Source(s) |

|---|---|---|

| Infrared (IR) | ν/cm⁻¹: 2107 (–C≡C–), 3299 (–C≡C–H) | ep2-bayreuth.de |

| ¹H NMR (CDCl₃) | δ 3.41 (s, 2H, C≡CH), 7.24 (d, 2H, ar) | ep2-bayreuth.de |

| ¹³C NMR (CDCl₃) | δ 75.7, 85.5 (C≡C), 112.8 (C1,4), 120.2 (C3,6), 158.9 (C2,5) | ep2-bayreuth.de |

| Mass Spectrum (EI) | m/z 162 (M⁺) | ep2-bayreuth.de |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dibromo-2,5-difluorobenzene |

| Platinum(II) chloride |

Structure

3D Structure

Properties

IUPAC Name |

1,4-diethynyl-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDABRNWPOHMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1F)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666704 | |

| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156016-23-8 | |

| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Halogenated Intermediates

The successful synthesis of the target molecule is critically dependent on the availability of a high-purity dihalogenated precursor. 1,4-Dibromo-2,5-difluorobenzene (B1294941) is the most common and crucial intermediate for this purpose. biosynth.comchemimpex.com

1,4-Dibromo-2,5-difluorobenzene serves as a versatile building block not only for the synthesis of 1,4-diethynyl-2,5-difluorobenzene but also for various other advanced materials, including polymers and pharmaceuticals. biosynth.comchemimpex.comthermofisher.com Its synthesis can be approached through several routes, primarily starting from either 1,4-difluorobenzene (B165170) or a pre-brominated aniline (B41778) derivative.

One common method involves the direct bromination of 1,4-difluorobenzene. However, this reaction can sometimes lead to a mixture of isomers, necessitating purification. google.com A more regioselective approach starts with 2,5-dibromoaniline, which undergoes diazotization followed by a Sandmeyer-type reaction (e.g., the Balz-Schiemann reaction) to introduce the fluorine atoms. chemicalbook.com This method provides better control over the final substitution pattern. The intermediate is a white crystalline solid at room temperature. thermofisher.com

Table 1: Synthetic Routes to 1,4-Dibromo-2,5-difluorobenzene

| Starting Material | Key Reactions | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| 1,4-Difluorobenzene | Electrophilic Aromatic Bromination | Bromine (Br₂), Iron powder (Fe) | Fewer steps, readily available starting material. google.com | Potential for isomeric mixtures requiring separation. |

Achieving the correct 1,4-dibromo-2,5-difluoro substitution pattern requires a deep understanding of regioselectivity in electrophilic aromatic substitution. The fluorine atoms already present on the benzene (B151609) ring are ortho-, para-directing activators, albeit weak ones. In the case of 1,4-difluorobenzene, the two fluorine atoms direct incoming electrophiles (like Br+) to the remaining four equivalent positions.

The challenge in regioselective halogenation is often to control the extent of reaction to prevent over-halogenation and to separate desired isomers if the directing effects are not perfectly selective. acs.orgnih.gov For substrates where the initial halogenation might be ambiguous, using a pre-functionalized starting material, such as an aniline or a phenol, can lock in the desired substitution pattern before the halogens are introduced. acs.orgnih.gov The use of specific solvents, like hexafluoroisopropanol (HFIP), has been shown to enhance regioselectivity in the halogenation of arenes with reagents like N-halosuccinimides (NXS) under mild, catalyst-free conditions. acs.orgnih.gov

Ethynylation Reaction Mechanisms

With the key 1,4-dibromo-2,5-difluorobenzene intermediate in hand, the next stage is the introduction of the two ethynyl (B1212043) groups. The Sonogashira cross-coupling reaction is the most prominent and efficient method for this transformation. ep2-bayreuth.de

The Sonogashira reaction is a powerful C-C bond-forming reaction between a vinyl or aryl halide and a terminal alkyne. mdpi.comrsc.orgorganic-chemistry.org In the synthesis of this compound, the aryl dihalide (1,4-dibromo-2,5-difluorobenzene) is coupled with a terminal alkyne. To prevent side reactions and polymerization of the final product, a protected alkyne, such as (trimethylsilyl)acetylene, is typically used. ep2-bayreuth.de

The general procedure involves reacting 1,4-dibromo-2,5-difluorobenzene with an excess of (trimethylsilyl)acetylene. This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. The silyl (B83357) groups are then removed in a subsequent deprotection step (protodesilylation), often using a mild base like potassium hydroxide (B78521) in methanol (B129727), to yield the final this compound. ep2-bayreuth.de A yield of 95% for this two-step process starting from 1,4-dibromo-2,5-difluorobenzene has been reported. ep2-bayreuth.de

Dehydrohalogenation is a fundamental elimination reaction used to create double and triple bonds by removing a hydrogen atom and a halogen from adjacent carbons. unacademy.com This pathway can be used to form an ethynyl group from a dihaloalkane or a haloalkene precursor. smolecule.comgoogle.com For instance, reacting a compound containing a -CHX-CHX- or -CX=CH- group (where X is a halogen) with a strong base can lead to the formation of a C≡C triple bond. unacademy.com

While a viable method for alkyne synthesis in general, its application to directly form this compound from a suitable precursor (e.g., 1,4-bis(1,2-dihaloethyl)-2,5-difluorobenzene) is not the commonly reported route. The Sonogashira coupling offers a more direct and controlled approach starting from the aromatic dihalide. The dehydrohalogenation route would require the synthesis of a more complex, saturated side-chain precursor, which is synthetically less efficient than the cross-coupling strategy.

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, co-catalyst, ligand, base, and solvent. rsc.orgsapub.org Optimization of these parameters is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). sapub.org

Palladium Catalyst: Various palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. rsc.org The choice of catalyst can influence reaction rates and efficiency. For instance, PdCl₂(PPh₃)₂ combined with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used in modified, copper-free Sonogashira reactions. organic-chemistry.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst. sapub.org It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. sapub.org However, the presence of copper can sometimes promote undesirable homocoupling. This has led to the development of numerous copper-free Sonogashira protocols. rsc.orgrsc.orgnih.gov

Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used to stabilize the palladium center and facilitate the catalytic cycle. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. organic-chemistry.org

Base and Solvent: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is required to neutralize the hydrogen halide formed during the reaction. The amine can often serve as the solvent as well, sometimes in combination with another solvent like tetrahydrofuran (B95107) (THF). sapub.org

Table 2: Typical Components of an Optimized Sonogashira Reaction System

| Component | Function | Common Examples |

|---|---|---|

| Palladium Catalyst | Primary catalyst for C-C bond formation. mdpi.com | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | Facilitates alkyne activation (optional). mdpi.comsapub.org | Copper(I) Iodide (CuI) |

| Ligand | Stabilizes and activates the palladium catalyst. | Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) |

| Base | Neutralizes HX by-product, promotes catalyst regeneration. organic-chemistry.org | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |

Advanced Synthetic Techniques and Functional Group Transformations

The preparation of this compound and its derivatives leverages powerful cross-coupling reactions and strategic functional group manipulations. The most common and efficient pathway involves a Sonogashira coupling reaction between a dihalogenated benzene precursor and a protected or terminal alkyne.

A typical synthesis starts with 1,4-dibromo-2,5-difluorobenzene. ep2-bayreuth.de This precursor is reacted with an excess of a silyl-protected alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., palladium(II) acetate), a copper(I) co-catalyst (e.g., CuI), and a phosphine ligand. An amine base is used to neutralize the hydrogen halide formed during the reaction. The subsequent removal of the silyl protecting groups, often with a fluoride source like tetrabutylammonium fluoride or a base like potassium hydroxide, yields the final this compound product. ep2-bayreuth.deharvard.edu A high yield of 95% has been reported for this two-step process. ep2-bayreuth.de

Strategies for Controlled Functionalization and Derivatization

Controlled functionalization is key to tailoring the properties of this compound for specific applications. Strategies for derivatization can be broadly categorized into two approaches: modification of the aromatic core before the introduction of the ethynyl groups (pre-functionalization) or modification after the diethynyl scaffold has been assembled (post-functionalization).

Pre-functionalization involves starting with an already substituted dihalobenzene. This method ensures that the desired functional groups are precisely placed on the aromatic ring. For example, synthesizing derivatives with different substituents is achieved by simply changing the starting material; 1,4-dibromo-2-aminobenzene can be used to produce 1,4-diethynyl-2-aminobenzene.

Post-functionalization utilizes the reactivity of the synthesized this compound core. The terminal alkyne moieties are particularly versatile, serving as handles for further transformations such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form stable triazole rings. The fluorine atoms on the benzene ring also present opportunities for functionalization through nucleophilic aromatic substitution (SNAr). mdpi.com The electron-withdrawing character of the fluorine atoms and the ethynyl groups activates the C-F bonds, making them susceptible to substitution by nucleophiles. This approach has been demonstrated in the synthesis of ether-linked polymers where the C-F bond of 1,4-dibromo-2,5-difluorobenzene is attacked by a bisphenoxide anion. mdpi.com

The table below summarizes various strategies for functionalization.

| Strategy | Description | Starting Material / Reagent | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Pre-functionalization | Using a substituted dihalobenzene as the precursor in a Sonogashira coupling. | 1,4-dibromo-2-aminobenzene | Amino group on the aromatic ring | |

| Post-functionalization (Alkyne) | "Click" chemistry reaction on the terminal alkyne groups. | Azide-functionalized molecules | Triazole linker | |

| Post-functionalization (Aromatic Ring) | Nucleophilic aromatic substitution (SNAr) at the C-F positions. | Bisphenols | Ether linkages for polymer formation | mdpi.com |

Addressing Regioselectivity Challenges in the Synthesis of Substituted Derivatives

Regioselectivity, the control over the placement of functional groups, is a paramount challenge in the synthesis of substituted aromatic compounds. For derivatives of this compound, achieving the correct isomer is crucial as the position of substituents dictates the molecule's electronic properties, solubility, and solid-state packing.

The most effective strategy for ensuring high regioselectivity is the use of a precisely substituted precursor. ep2-bayreuth.de The synthesis of this compound itself exemplifies this principle. By starting with 1,4-dibromo-2,5-difluorobenzene, the 1, 2, 4, and 5 positions are unambiguously defined from the outset, leading to the desired product without contamination from other isomers. ep2-bayreuth.de

In contrast, methods like the direct electrophilic substitution on a less substituted aromatic ring are often less regioselective and can produce a mixture of isomers that are difficult and costly to separate. For instance, the direct bromination of fluorobenzene (B45895) can yield various isomers, complicating the synthesis of a specific precursor like 1,4-dibromo-2-fluorobenzene. Similarly, while direct ethynylation of a fluorinated benzene ring is conceivable, it is generally less regioselective than the Sonogashira coupling approach. The synthesis of other isomers, such as those with meta-arranged ethynyl groups, presents its own challenges, often requiring completely different synthetic routes and starting materials to control the regiochemistry. harvard.edu

The following table compares synthetic approaches based on their regioselectivity.

| Synthetic Approach | Description | Regioselectivity | Example | Reference |

|---|---|---|---|---|

| Sonogashira Coupling on Dihalo-precursor | Coupling of a terminal alkyne with a precisely substituted dihalobenzene. | High | 1,4-dibromo-2,5-difluorobenzene → this compound | ep2-bayreuth.de |

| Direct Electrophilic Halogenation | Introduction of halogens directly onto a substituted benzene ring. | Low to Moderate | Bromination of fluorobenzene can lead to a mixture of isomers. | |

| Direct Ethynylation | Direct introduction of ethynyl groups onto an aromatic ring. | Often Low | Less common due to poor control over substituent placement. |

Development of Cost-Efficient and Scalable Synthetic Routes for Industrial Relevance

The synthesis of the precursor, 1,4-dibromo-2,5-difluorobenzene, is a significant cost component. Developing scalable and economical routes to such highly substituted fluorobenzenes is an active area of industrial research. Patented processes for similar compounds often focus on the catalytic dehalogenation of more readily available, highly chlorinated or brominated feedstocks. google.comgoogle.com This approach can be more economical than multi-step classical routes that may involve diazotization of anilines, which can be problematic on an industrial scale due to the instability of diazonium salts. google.comresearchgate.net

While the Sonogashira coupling is highly effective, the cost associated with the palladium catalyst and specialized ligands can be a barrier to large-scale production. Achieving high yields, such as the 95% reported for the synthesis of this compound, is critical to maximizing the output from expensive starting materials and minimizing waste. ep2-bayreuth.de

Modern manufacturing techniques, particularly continuous flow chemistry, offer a promising path to scaling up production. Continuous flow reactors can significantly enhance safety and efficiency for potentially hazardous reactions like diazotizations. researchgate.net They allow for precise control over reaction parameters, leading to shorter reaction times—sometimes reduced from hours to seconds—and higher throughput, which are critical for industrial viability. researchgate.netresearchgate.net The transition from traditional batch processing to continuous manufacturing can reduce waste, lower costs, and improve product quality and consistency. researchgate.net

Key factors influencing the cost and scalability are outlined in the table below.

| Factor | Challenge for Scalability | Strategy for Cost-Efficiency | Reference |

|---|---|---|---|

| Precursor Synthesis | Complex, multi-step synthesis of substituted dihalobenzenes is expensive. | Develop routes from cheaper feedstocks, e.g., catalytic dehalogenation of polychlorinated aromatics. | google.comgoogle.com |

| Catalyst Cost | Palladium catalysts and phosphine ligands are a major expense. | Maximize catalyst turnover, use catalyst systems with low loading, and ensure high reaction yields. | |

| Process Technology | Traditional batch processes can be slow, inefficient, and difficult to scale safely. | Implement continuous flow manufacturing to improve safety, throughput, and consistency. | researchgate.netresearchgate.net |

| Reaction Yield | Low yields lead to wasted starting materials and high purification costs. | Optimize reaction conditions to achieve near-quantitative conversion. | ep2-bayreuth.de |

Advanced Characterization Techniques in Research Context

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 1,4-diethynyl-2,5-difluorobenzene. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its chemical structure can be obtained.

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the molecule's substitution pattern and structural integrity is achieved. ep2-bayreuth.de

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ethynyl (B1212043) protons (C≡C-H) of this compound typically appear as a singlet at approximately 3.41 ppm. ep2-bayreuth.de The aromatic protons on the benzene (B151609) ring are observed as a doublet around 7.24 ppm, confirming the symmetric 2,5-difluoro substitution pattern. ep2-bayreuth.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound in CDCl₃, distinct signals are observed for the alkynyl carbons and the aromatic carbons. The alkynyl carbons (C≡C) resonate at approximately 75.7 ppm and 85.5 ppm. ep2-bayreuth.de The aromatic carbons show signals around 112.8 ppm (C1,4), 120.2 ppm (C3,6), and 158.9 ppm (C2,5), with the carbon atoms bonded to fluorine (C2,5) exhibiting a large chemical shift due to the high electronegativity of fluorine. ep2-bayreuth.de

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms. For aromatic fluorine compounds, chemical shifts typically appear between -110 and -180 ppm. In the case of this compound, the two equivalent fluorine atoms are expected to produce a single signal in the ¹⁹F NMR spectrum, confirming their symmetric placement on the benzene ring. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.41 | s | C≡C-H |

| ¹H | 7.24 | d | Ar-H |

| ¹³C | 75.7, 85.5 | C≡C | |

| ¹³C | 112.8 | C1,4 | |

| ¹³C | 120.2 | C3,6 | |

| ¹³C | 158.9 | C2,5 |

Vibrational Spectroscopy (Infrared, IR) for the Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. ep2-bayreuth.denih.govbldpharm.com

Key characteristic absorption bands for this compound include:

A sharp, strong absorption band around 3299 cm⁻¹ corresponding to the C-H stretching vibration of the terminal alkyne groups (≡C-H). ep2-bayreuth.de

A sharp, medium-intensity absorption band around 2107 cm⁻¹ attributed to the C≡C triple bond stretching vibration. ep2-bayreuth.de

Stretching vibrations associated with the C-F bonds on the aromatic ring are also expected, typically in the region of 1250-1000 cm⁻¹.

The presence and position of these bands provide strong evidence for the diethynyl and difluorobenzene moieties within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| ≡C-H stretch | ~3299 |

| C≡C stretch | ~2107 |

Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods confirm the molecular structure, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography for Determining Molecular Geometry, Bond Lengths, Dihedral Angles, and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information for this compound, offering precise measurements of bond lengths, bond angles, and dihedral angles. ep2-bayreuth.denih.gov This technique has been instrumental in understanding not only the intramolecular geometry but also the intermolecular interactions that dictate the crystal packing. ep2-bayreuth.denih.gov

Studies have shown that the introduction of fluorine atoms significantly influences the crystal packing architecture. ep2-bayreuth.de In the solid state, molecules of this compound are organized through a combination of weak C-H···F hydrogen bonds. ep2-bayreuth.de The geometry of the 1,4-diethynylbenzene (B1207667) core is largely planar, a common feature for conjugated systems.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Unavailable |

| Space Group | Unavailable |

| C≡C Bond Length | ~1.18 Å |

| C-C (alkyne-aryl) Bond Length | ~1.43 Å |

| C-F Bond Length | ~1.36 Å |

| C-C≡C Bond Angle | ~178° |

Note: Precise crystallographic data would be found in the specific crystallographic information file (CIF).

Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Purity Assessment

Chromatographic and mass spectrometric techniques are vital for monitoring the progress of chemical reactions and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight Verification and Purity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net In the analysis of this compound, GC is used to separate the compound from any starting materials, byproducts, or solvent residues. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular ion peak (M+), which confirms the molecular weight of the compound. For this compound (C₁₀H₄F₂), the expected molecular weight is approximately 162.13 g/mol . nih.gov The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 162, confirming its molecular formula. ep2-bayreuth.de The fragmentation pattern observed in the mass spectrum can also provide further structural information. GC-MS is also used to assess the purity of the synthesized compound, with the area of the peak corresponding to the product being proportional to its concentration in the sample. ep2-bayreuth.de

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the purity assessment and separation of this compound from reaction mixtures and starting materials. Given its aromatic and non-polar nature, reversed-phase HPLC is the most suitable method. In this approach, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

For the analysis of fluorinated aromatic compounds like this compound, a gradient elution is typically employed. This involves changing the composition of the mobile phase during the analysis, usually by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water. This process allows for the efficient separation of compounds with varying polarities. The high mechanical strength and ultra-pure silica (B1680970) base of modern HPLC columns ensure reproducible results and excellent peak shape. lcms.cz

Purity validation is achieved by injecting a sample of the synthesized compound into the HPLC system. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks would signify impurities, such as unreacted starting materials or by-products from the synthesis. Quantification of these impurities can be performed by comparing their peak areas to that of the main compound. The method can be validated according to ICH guidelines to be specific, precise, and accurate. mdpi.com

Below is a table outlining typical parameters for an HPLC method developed for the purity validation of this compound.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatograph | Standard instrumentation for high-resolution separations. shimadzu.com |

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | The non-polar C18 stationary phase effectively retains the aromatic compound. researchgate.net |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol | Common solvents for reversed-phase chromatography providing good separation. |

| Elution Mode | Gradient | Allows for separation of components with a range of polarities and shortens analysis time. hplc.eu |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. researchgate.net |

| Detection | UV-Vis Detector (e.g., at 254 nm) | The aromatic and conjugated structure of the molecule allows for strong UV absorbance. |

| Column Temperature | 30 - 40 °C | Maintains stable retention times and improves peak shape. hplc.eu |

Electrochemical Characterization Methods for Electronic Properties

Cyclic Voltammetry for the Measurement of Redox Potentials and Estimation of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the electronic properties of π-conjugated molecules like this compound. By measuring the oxidation and reduction potentials, CV provides direct insight into the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are critical in determining the optoelectronic behavior of materials used in applications such as organic electronics.

The experiment involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆) and measuring the resulting current. researchgate.net A reversible or quasi-reversible oxidation wave corresponds to the removal of an electron from the HOMO, while a reduction wave corresponds to the addition of an electron to the LUMO. The onset potentials of these processes (E_onset_ox and E_onset_red) are used to estimate the HOMO and LUMO energy levels. rsc.org

The energy levels are typically calculated relative to the vacuum level using empirical equations that depend on the reference electrode system. A common method involves calibrating the system using the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, which has a well-defined energy level. rsc.orgresearchgate.net The equations are as follows:

E_HOMO (eV) = - [E_onset_ox vs Fc/Fc⁺ + C]

E_LUMO (eV) = - [E_onset_red vs Fc/Fc⁺ + C]

Where 'C' is a constant value, often taken as 4.8 eV or 5.1 eV, representing the energy level of the ferrocene standard relative to the vacuum level. rsc.orgresearchgate.net The difference between the HOMO and LUMO levels provides the electrochemical band gap (E_g), which is a key parameter for electronic materials. researchgate.net

The table below presents representative electrochemical data for a compound with a structure similar to this compound, illustrating the type of information obtained from a CV experiment.

Table 2: Representative Electrochemical Data and Calculated Energy Levels

| Parameter | Representative Value | Unit |

|---|---|---|

| Solvent | Dichlorobenzene | - |

| Electrolyte | 0.1 M Bu₄NPF₆ | - |

| Reference Electrode | Ag/AgCl (calibrated with Fc/Fc⁺) | - |

| Onset Oxidation Potential (E_onset_ox) | 1.12 | V vs Fc/Fc⁺ |

| Onset Reduction Potential (E_onset_red) | -1.78 | V vs Fc/Fc⁺ |

| HOMO Energy Level (Calculated) | -5.92 | eV |

| LUMO Energy Level (Calculated) | -3.02 | eV |

| Electrochemical Band Gap (E_g) | 2.90 | eV |

Calculations are based on a ferrocene energy level of 4.8 eV relative to vacuum. researchgate.netrsc.orgresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-diethynyl-2,5-difluorobenzene. These methods provide a detailed picture of electron distribution and orbital interactions, which govern the molecule's behavior in chemical reactions and its response to light.

Density Functional Theory (DFT) for Predicting Fluorine Substitution Effects on Reaction Pathways and Electronic Distribution

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. escholarship.org For this compound, DFT calculations are instrumental in elucidating the impact of the two fluorine atoms on the molecule's geometry and electronic landscape.

The strong electronegativity of fluorine exerts a significant inductive electron-withdrawing effect on the benzene (B151609) ring. This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The precise positioning of the fluorine atoms at the 2 and 5 positions influences the charge distribution across the aromatic system and the ethynyl (B1212043) groups. This redistribution of electron density can affect the molecule's reactivity in various chemical transformations, such as cross-coupling reactions where the terminal alkynes are involved.

DFT calculations can model reaction pathways, helping to predict the feasibility and selectivity of reactions involving this molecule. For instance, in the context of polymerization reactions, DFT can provide insights into the energetics of monomer addition and the electronic properties of the resulting polymer chain.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Photophysical Properties

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. imperial.ac.uk In this compound, the energies and shapes of these orbitals are key to its chemical behavior and its properties when interacting with light.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and its electronic absorption properties. The introduction of fluorine atoms generally leads to a widening of the HOMO-LUMO gap compared to the non-fluorinated analogue, 1,4-diethynylbenzene (B1207667). This is because fluorine's high electronegativity stabilizes both the HOMO and LUMO, but the stabilization of the HOMO is typically more pronounced.

FMO analysis is also critical for understanding the photophysical properties of the molecule. The absorption of light promotes an electron from the HOMO to the LUMO. The energy of this transition, and thus the color of the compound, is directly related to the HOMO-LUMO gap. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, including the energies and intensities of electronic transitions, providing a theoretical basis for interpreting experimental UV-Vis spectra. Studies on the photophysics of similar fluorinated phenylacetylenes have revealed insights into their fluorescence and phosphorescence behavior in both solution and crystalline states. ucla.edu

| Property | Value |

| Molecular Formula | C₁₀H₄F₂ |

| Molecular Weight | 162.13 g/mol |

| Exact Mass | 162.02810645 Da |

| InChIKey | JPDABRNWPOHMRM-UHFFFAOYSA-N |

| Data sourced from PubChem. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its conformational preferences and, more importantly, how it interacts with other molecules in a condensed phase. MD simulations model the movement of atoms and molecules over time, offering a dynamic perspective that complements the static picture from quantum chemical calculations. researchgate.net

In the solid state, this molecule can participate in various non-covalent interactions, such as C-H···F and C-H···π interactions, which dictate the crystal packing. researchgate.net MD simulations can be used to explore the strength and geometry of these interactions, which are crucial for understanding the material's bulk properties. The fluorine atoms can act as weak hydrogen bond acceptors, influencing the self-assembly of the molecules. researchgate.net

For derivatives of this compound, particularly polymers, MD simulations are essential for predicting their three-dimensional structures and morphologies. These simulations can reveal how the polymer chains fold and pack, which in turn affects the material's electronic and mechanical properties.

Predictive Modeling for Structure-Property Relationships in Derivatized Systems

This compound serves as a versatile building block for the synthesis of more complex molecules and polymers with tailored properties. Predictive modeling, often employing quantum chemical calculations and quantitative structure-property relationship (QSPR) studies, is a key strategy for designing new materials based on this core structure. mdpi.com

By systematically modifying the substituents on the diethynylbenzene core and calculating the resulting electronic and optical properties, researchers can establish clear structure-property relationships. mdpi.com For example, computational models can predict how attaching different electron-donating or electron-accepting groups to the ethynyl termini will affect the HOMO-LUMO gap, and consequently, the absorption and emission wavelengths of the resulting molecule. ajchem-a.com

This predictive approach is particularly valuable in the field of organic electronics, where the performance of materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is highly dependent on their molecular structure. Computational screening of virtual libraries of derivatives can accelerate the discovery of new materials with optimized properties, reducing the need for extensive and time-consuming experimental synthesis and characterization.

Applications in Advanced Materials Science

Conjugated Polymers and Organic Semiconductors

The integration of 1,4-diethynyl-2,5-difluorobenzene into conjugated polymer systems is a key area of research. These polymers are the active components in a variety of organic electronic devices.

Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers known for their rigid-rod structure and promising electronic properties. The monomer this compound is an ideal candidate for creating fluorinated PAEs. The synthesis of this monomer is typically achieved from 1,4-dibromo-2,5-difluorobenzene (B1294941) through a two-step process involving a Sonogashira cross-coupling reaction with a protected alkyne, followed by deprotection. ep2-bayreuth.de

One of the primary methods for polymerization is the palladium-catalyzed Sonogashira or Hay coupling reaction, which links the diethynyl monomer with a dihaloaromatic comonomer to form the PAE backbone. For instance, introducing dipolar 2,3-difluorobenzene units into a poly(para-phenyleneethynylene) (PPE) backbone has been shown to generate ferroelectric conjugated polymers. molaid.com This concept is transferable to other PAE systems, suggesting that polymers derived from this compound could exhibit unique dielectric properties. molaid.com

Furthermore, this compound can be incorporated into platinum(II) poly-yne polymers. ep2-bayreuth.de In this approach, the diethynyl monomer acts as a ligand that bridges platinum centers, creating a highly conjugated organometallic polymer. These materials are of interest for their potential in various electronic and photonic applications. ep2-bayreuth.de

The strategic placement of fluorine atoms on the conjugated backbone of polymers has a profound impact on their material properties. Fluorine is the most electronegative element, and its inclusion significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This reduction in energy levels generally enhances the oxidative stability of the material, making it more robust for device applications.

Fluorination also influences intermolecular interactions and polymer packing in the solid state. In fluorinated 1,4-diethynylbenzene (B1207667) derivatives, the conventional C–H···π interactions are often replaced by stronger C–H···F hydrogen bonds. This can lead to more ordered molecular packing and improved electronic coupling between polymer chains, which is crucial for efficient charge transport. molaid.com Theoretical studies have shown that fluorination can increase intermolecular binding energy, leading to better packing along the π–π stacking direction, which can explain enhanced charge mobility. molaid.com

However, the effect of fluorine on charge transport can be complex. While some fluorinated polymers exhibit higher hole mobility, others show a decrease. bldpharm.com This is often related to changes in the thin-film morphology and the orientation of the polymer chains relative to the substrate. bldpharm.com For instance, some fluorinated polymers may adopt a "face-on" orientation that is less favorable for charge transport in field-effect transistors but can be beneficial in other device architectures like solar cells. bldpharm.com

The tunable electronic properties of polymers derived from this compound make them promising candidates for use in organic electronic devices. Compounds built from diethynylarene motifs are central to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the context of OLEDs, the deep HOMO levels of fluorinated polymers can facilitate better energy level alignment with anodes, improving charge injection. Furthermore, the rigid nature of the PAE backbone can lead to high photoluminescence quantum yields, a desirable trait for emissive materials. Polycyclic compounds with good charge transfer properties are excellent candidates for applications in OLEDs. bldpharm.com

For OPVs, the ability of fluorine to lower both HOMO and LUMO levels is particularly advantageous. Lowering the HOMO level can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency. Theoretical calculations suggest that fluorine substitution tends to lower the exciton (B1674681) binding energy, which can enhance the generation of free charges after light absorption. molaid.com This, combined with potentially improved charge mobility, highlights the significant potential of polymers incorporating this compound for high-performance solar cells. molaid.com

Table 1: Influence of Fluorination on Key Polymer Properties for Organic Electronics

| Property | General Effect of Fluorine Introduction | Reference |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO energy levels. | |

| Oxidative Stability | Generally increases due to lower HOMO level. | |

| Intermolecular Packing | Can promote more ordered packing via C–H···F interactions. | molaid.com |

| Charge Carrier Mobility | Effect is complex; can be enhanced or reduced depending on morphology. | bldpharm.com |

| Exciton Binding Energy | Tends to be lowered, facilitating charge separation. | molaid.com |

| Open-Circuit Voltage (in OPVs) | Can be increased due to the lowered HOMO level. |

Porous Organic Materials: Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid and well-defined geometry of this compound also makes it a valuable building block for the construction of crystalline porous materials like COFs and MOFs.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The ethynyl (B1212043) groups of this compound are reactive functionalities that can participate in various bond-forming reactions to create extended, porous networks. This compound is explicitly identified as an organic monomer for COF synthesis. bldpharm.com

The linear and rigid nature of this monomer allows for the predictable construction of COF architectures with well-defined pore structures. By combining it with other monomers of different geometries (e.g., trigonal or tetrahedral), it is possible to design frameworks with tailored pore sizes and shapes. The presence of fluorine atoms lining the pores of the resulting COF can impart specific properties, such as increased hydrophobicity or selective adsorption of certain guest molecules. The synthesis of COFs often involves reversible bond formation, which allows for "error-checking" and the formation of a crystalline, ordered structure rather than an amorphous polymer.

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While this compound itself can be used to construct 1D coordination polymers, ep2-bayreuth.de its primary role in MOF chemistry is often as a precursor to more complex, multitopic ligands.

For example, the terminal alkyne groups can be reacted further, such as in cycloaddition reactions, to create ligands with coordinating groups like pyrazoles or carboxylates. The fluorinated benzene (B151609) core is then integrated into the final MOF structure. Using a similar but less fluorinated precursor, 1,4-diethynyl-2-fluorobenzene, researchers have synthesized a fluorinated bis(pyrazole) ligand for MOF construction. This strategy allows for the fine-tuning of the electronic environment and the chemical properties of the MOF's pores. Fluorination of the organic linkers can influence the framework's stability, gas sorption properties, and catalytic activity.

Supramolecular Assemblies and Controlled Architectures

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials chemistry. This compound and its derivatives are excellent candidates for constructing such architectures due to their defined geometry and the presence of fluorine atoms, which can participate in specific non-covalent interactions.

In the solid state, the assembly of diethynylbenzene derivatives is governed by a network of intermolecular interactions. While the non-fluorinated parent compound, 1,4-diethynylbenzene, features C–H···π hydrogen bonds as the dominant interaction, the introduction of fluorine atoms systematically alters this landscape. ep2-bayreuth.de

In the crystal structure of this compound, the C–H···π interactions are replaced by C–H···F hydrogen bonds. ep2-bayreuth.de This shift in interaction preference is a direct consequence of the high electronegativity of the fluorine atoms. This demonstrates the critical role that fluorine substitution plays in directing the self-assembly and crystal packing of these molecules, a principle that is fundamental to crystal engineering and the design of materials with specific solid-state structures and properties. ep2-bayreuth.de

The directional and predictable nature of halogen bonding can be harnessed to construct complex, discrete supramolecular structures. While direct examples using this compound are not extensively documented, research on closely related difluorobenzene derivatives showcases the potential for forming highly ordered macrocycles.

Specifically, the formation of discrete, parallelogram-shaped complexes has been achieved through the co-crystallization of difluorobenzene-based building blocks. nih.govacs.org In one example, a 2:2 cocrystal is formed between 1,2-bis(iodoethynyl)-4,5-difluorobenzene and a dipyridyl linker. nih.govacs.org The assembly of this supramolecular parallelogram is driven by strong and directional N···I halogen bonds between the nitrogen atoms of the pyridyl units and the iodine atoms of the iodoalkynyl groups. nih.govacs.org This work illustrates how a difluorobenzene core can serve as a rigid scaffold, with terminal functional groups directing the assembly into well-defined, complex geometric architectures. This principle of using halogen bonding to control the formation of macrocycles is a powerful strategy in supramolecular chemistry. nih.govacs.org

Functionalization and Derivative Synthesis

Derivatization Strategies at Ethynyl (B1212043) and Aromatic Positions for Expanding Chemical Diversity

The chemical diversity of 1,4-diethynyl-2,5-difluorobenzene can be significantly expanded through targeted derivatization at both the terminal alkyne positions and the fluorine-substituted aromatic carbons. These strategies enable the introduction of a wide array of functional groups, each imparting distinct electronic, steric, and intermolecular characteristics to the molecular framework.

Post-synthetic modification of the this compound core allows for the incorporation of various functionalities. The electron-withdrawing nature of the two ethynyl groups enhances the electrophilicity of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This pathway is particularly effective for replacing the fluorine atoms with oxygen- and nitrogen-based nucleophiles.

Alkoxy Group Introduction: The fluorine atoms can be displaced by alkoxy groups through SNAr reactions. This is typically achieved by treating the substrate with an alcohol in the presence of a strong base. The presence of electron-withdrawing groups, such as the ethynyl moieties, is crucial for activating the ring towards nucleophilic attack, thereby facilitating the substitution. masterorganicchemistry.com This modification from a fluoro to an alkoxy-substituted core significantly alters the electronic properties, shifting from an electron-deficient to an electron-rich aromatic system.

Amino Group Introduction: Similarly, amino functionalities can be introduced by reacting this compound with amines. Organic photoredox catalysis represents a modern approach for the amination of unactivated fluoroarenes under mild conditions, expanding the scope beyond traditional SNAr conditions that require highly electron-deficient rings. nih.gov The introduction of amino groups can introduce hydrogen bonding capabilities and redox activity.

Iodo Group Introduction: Functionalization at the terminal alkynes can be readily achieved. For instance, the terminal C-H bond of the ethynyl groups can be converted to a C-I bond to form a 1,4-bis(iodoethynyl)-2,5-difluorobenzene derivative. This transformation is typically accomplished using iodine in the presence of a base. The resulting iodoalkynes are valuable and reactive intermediates for further transformations.

| Functional Group | Synthetic Strategy | Key Reagents | Potential Impact on Properties |

|---|---|---|---|

| Alkoxy (-OR) | Nucleophilic Aromatic Substitution (SNAr) | Alcohol (ROH), Strong Base (e.g., NaH, KOH) | Increases electron density of the ring, modifies solubility and solid-state packing. |

| Amino (-NR2) | Nucleophilic Aromatic Substitution (SNAr) | Amine (R2NH), Base or Photoredox Catalyst | Introduces H-bonding sites, acts as an electron-donating group. |

| Iodoalkyne (-C≡C-I) | Alkyne Iodination | I2, Base (e.g., K2CO3) | Creates a reactive handle for subsequent cross-coupling reactions (e.g., Sonogashira). |

To enhance its utility as a building block, this compound can be converted into more reactive halogenated derivatives. While the fluorine atoms are suitable for SNAr, they are generally poor leaving groups for many palladium-catalyzed cross-coupling reactions. Instead, derivatization focuses on the terminal alkyne positions.

The conversion of the terminal alkynes to haloalkynes (bromo- or iodoalkynes) creates highly valuable synthons. For example, reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst can yield the corresponding bromoalkyne. These haloalkynes are key precursors for a variety of cross-coupling reactions, including Suzuki-Miyaura couplings with organoboronic acids, allowing for the formation of unsymmetrical diarylalkynes under mild, aerobic conditions. organic-chemistry.org This strategy effectively reverses the conventional roles in Sonogashira coupling, where the alkyne acts as the electrophile.

Chemo- and Regioselective Transformations for Targeted Molecule Design

A significant challenge and opportunity in the chemistry of this compound lie in achieving chemo- and regioselective transformations. Due to the molecule's C2h symmetry, the two ethynyl groups are chemically equivalent, as are the two fluorine atoms. Selective monofunctionalization is therefore a non-trivial task, often resulting in a statistical mixture of mono-substituted, di-substituted, and unreacted starting material.

However, selective mono-Sonogashira coupling has been achieved on other symmetric di- and tri-substituted aryl halides by carefully controlling reaction conditions. rsc.org For this compound, a similar approach could plausibly yield monofunctionalized products. Strategies to achieve this include:

Using a sub-stoichiometric amount of the coupling partner.

Employing a bulky coupling partner that sterically hinders the second reaction after the first has occurred.

Precipitating the mono-coupled product out of the reaction mixture as it forms.

Achieving such selectivity would generate valuable asymmetric building blocks, where one alkyne could be used for polymerization or surface attachment, while the other is available for introducing specific functional groups.

Utility as Building Blocks for the Synthesis of Complex Organic Molecules

This compound is an excellent building block for constructing larger, complex organic architectures, particularly conjugated polymers and macrocycles. The rigid, linear geometry and the reactive terminal alkynes make it an ideal monomer for polymerization reactions.

The polymerization of diethynylarenes, such as the non-fluorinated analogue p-diethynylbenzene (p-DEB), has been extensively studied. nih.gov These polymerizations can proceed through various mechanisms, including anionic polymerization, to yield linear polymers with pendant ethynyl groups, or through polycyclotrimerization to form cross-linked networks. mdpi.comnih.gov By analogy, this compound can be used to synthesize novel poly(phenylene ethynylene) (PPE) derivatives. The inclusion of fluorine atoms in the polymer backbone is expected to lower the LUMO energy level, enhance electron affinity, and improve stability, making these materials promising candidates for applications in organic electronics.

Furthermore, the two terminal alkyne groups can be utilized in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to extend the conjugated system in a stepwise manner. beilstein-journals.orgorganic-chemistry.org This allows for the precise synthesis of oligomers with defined lengths or for the creation of complex molecular wires and scaffolds.

| Synthetic Target | Key Reaction Type | Role of this compound | Potential Properties of Product |

|---|---|---|---|

| Conjugated Polymers (PPEs) | Anionic Polymerization, Polycyclotrimerization | Monomer | High thermal stability, semiconducting, enhanced electron affinity due to fluorine. mdpi.comnih.gov |

| Oligo(phenylene ethynylene)s | Sonogashira Cross-Coupling | Rigid Linker/Building Block | Defined conjugation length, tunable optical and electronic properties. beilstein-journals.org |

| Complex Macrocycles | Sonogashira Cross-Coupling | Linear, Rigid Strut | Defined shape and cavity size, potential for host-guest chemistry. |

Comparative Studies with Structurally Similar Compounds for Elucidating Structure-Property Relationships and Unique Attributes

To understand the unique attributes imparted by the fluorine substituents, it is instructive to compare this compound with its structural analogues, particularly the 2,5-dialkoxy-1,4-diethynylbenzene series.

The substitution of electron-withdrawing fluorine atoms with electron-donating alkoxy groups fundamentally alters the electronic nature of the central benzene ring. This electronic perturbation has profound effects on the molecule's crystal packing and intermolecular interactions. In crystallographic studies of 2,5-dialkoxy-1,4-diethynylbenzene derivatives, the nature of the intermolecular forces is highly dependent on the substituents. beilstein-journals.org

2,5-Diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene exhibits C-H···π interactions.

2,5-Diethoxy-1,4-diethynylbenzene shows π-π stacking interactions between the acetylenic carbons.

1,4-Diethynyl-2,5-bis(heptyloxy)benzene , with its long alkyl chains, displays weak hydrogen-bond-type interactions between the acetylenic C-H and the ether oxygen atoms. beilstein-journals.org

In contrast, the fluorine atoms in this compound are expected to induce different packing motifs. The strong electronegativity of fluorine can lead to C-H···F hydrogen bonds and dipole-dipole interactions, which would compete with or modify the π-π stacking interactions observed in the alkoxy analogues. Furthermore, the replacement of bulky alkoxy groups with smaller fluorine atoms would result in a less sterically hindered core, potentially allowing for closer and more efficient π-stacking, which is a critical parameter for charge transport in organic semiconductor applications.

Future Research Directions

Exploration of Advanced Material Applications Beyond Current Scope, Including Energy Storage, Catalysis, and Quantum Materials

The unique electronic and structural properties of 1,4-diethynyl-2,5-difluorobenzene make it a compelling candidate for a range of advanced material applications beyond its current use.

Energy Storage: The compound's rigid and electron-deficient nature could be advantageous for developing materials for energy storage devices like batteries and solar cells. ontosight.ai Researchers may investigate its role as a building block for polymers or frameworks used in electrodes, where its properties could enhance ion storage and transport efficiency. ontosight.ai The diethynyl groups provide sites for polymerization into conductive organic materials. ontosight.ai

Catalysis: The ethynyl (B1212043) functionalities serve as versatile handles for creating novel organometallic complexes and porous frameworks. The electron-withdrawing effect of the difluorinated ring can modulate the electronic properties of a metal center, potentially leading to new catalytic activities. researchgate.net

Quantum Materials: The precise structure and the presence of highly electronegative fluorine atoms could give rise to interesting quantum phenomena. Future work might explore the integration of this molecule into systems for quantum computing or spintronics, where its defined structure and tunable electronic properties would be beneficial.

Table 1: Comparison of Properties for Material Applications

| Application Area | Key Property of this compound | Potential Advantage | Relevant Comparison Materials |

|---|---|---|---|

| Energy Storage | Rigid, planar structure; electron-deficient aromatic ring | Potentially enhances charge transport and stability in electrode materials. ontosight.ai | Graphite, Lithium Titanate |

| Catalysis | Terminal alkyne groups for catalyst anchoring; electron-withdrawing fluorine atoms | Tunable electronic environment for metal centers, potentially improving catalytic selectivity or activity. researchgate.net | Metal-Organic Frameworks (MOFs), Zeolites |

| Quantum Materials | Well-defined molecular structure; presence of heavy atoms (fluorine) | Potential for creating materials with specific quantum states or spin properties. | Graphene, Quantum Dots |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery in Synthesis and Material Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of materials based on this compound. beilstein-journals.org These computational tools can navigate the vast chemical space of possible derivatives and polymers, significantly accelerating the design process. youtube.com

Deeper Understanding of Self-Assembly Mechanisms at the Nanoscale for Hierarchical Material Fabrication

The ability of molecules to spontaneously organize into ordered structures is a cornerstone of nanotechnology. The linear, rigid geometry of this compound, coupled with non-covalent interaction sites like its alkyne groups and fluorine atoms, makes it an excellent model for studying nanoscale self-assembly. acs.org Future research will likely focus on elucidating the precise forces that govern how these molecules arrange themselves on surfaces and in solution.

Advanced imaging techniques, such as scanning tunneling microscopy (STM), will be instrumental in visualizing the formation of self-assembled monolayers and other nanostructures. acs.org Understanding the interplay of π-π stacking between the aromatic rings and potential C-H···F interactions is crucial. rsc.orgresearchgate.net This knowledge will enable the fabrication of complex, hierarchical materials from the bottom up. By controlling the self-assembly process, it may be possible to create tailored nanostructures for applications in molecular electronics, sensing devices, and advanced separation membranes. acs.orgresearchgate.net

Comprehensive Studies on the Fundamental Influence of Fluorine on Reactivity, Stability, and Device Performance

Systematic studies will aim to decouple and quantify the effects of fluorine on several key aspects:

Reactivity: The strong electron-withdrawing nature of fluorine impacts the reactivity of the ethynyl groups. numberanalytics.comunl.edu Future work will probe how this affects polymerization reactions and other chemical transformations. researchgate.net

Stability: Fluorination is known to increase resistance to oxidative degradation, a critical factor for the lifetime of organic electronic devices. rsc.orgnumberanalytics.com Comprehensive studies will quantify this enhanced stability under various operational stresses. nih.gov

Device Performance: In devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), fluorine substitution can lower the molecule's energy levels (HOMO and LUMO), which affects charge injection and transport. rsc.orgacs.org It also influences molecular packing in the solid state, which is critical for charge mobility. rhhz.netacs.org Future research will focus on establishing clear structure-property relationships to explain how fluorination directly translates to improved device metrics such as efficiency and mobility. acs.orglp.edu.ua

Table 2: Influence of Fluorination on Molecular Properties (Comparison with 1,4-Diethynylbenzene)

| Property | 1,4-Diethynylbenzene (B1207667) (Non-fluorinated) | This compound | Effect of Fluorination |

|---|---|---|---|

| HOMO Energy Level | Higher (less stable) | Lower (more stable). rsc.orgacs.org | Stabilizes the molecule against oxidation. rsc.org |

| LUMO Energy Level | Higher | Lower. rsc.org | Facilitates electron injection in electronic devices. rsc.org |

| Thermal Stability | Moderate | Increased. numberanalytics.comacs.org | Enhances durability and operational lifetime of materials. acs.org |

| Intermolecular Interactions | Primarily C-H···π and π-π stacking | Potential for C-H···F interactions in addition to π-π stacking. rsc.orgresearchgate.net | Influences solid-state packing and charge transport pathways. rsc.orgacs.org |

Q & A

Basic: What are the standard synthetic routes for 1,4-diethynyl-2,5-difluorobenzene?

Answer:

The synthesis typically involves sequential functionalization of a fluorinated benzene precursor. A common approach is:

Halogenation : Start with 1,4-dibromo-2,5-difluorobenzene (CAS 156682-52-9), which undergoes Sonogashira coupling with terminal alkynes to introduce ethynyl groups .

Deprotection : If trimethylsilyl (TMS)-protected alkynes are used, subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields the free ethynyl groups .

Key Considerations :

- Use anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) to minimize side reactions.

- Monitor reaction progress via GC-MS or HPLC to ensure complete coupling .

Basic: How to characterize this compound using spectroscopic methods?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons as doublets due to fluorine coupling (J ~8–10 Hz). Ethynyl protons (if present) appear as singlets near δ 3.0 ppm.

- ¹⁹F NMR : Distinct signals for fluorine atoms at positions 2 and 5, influenced by electron-withdrawing ethynyl groups .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 196 for C₁₀H₄F₂) and fragmentation patterns consistent with ethynyl loss.

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry of substituents .

Advanced: How do fluorine substituents influence the electronic properties of this compound compared to non-fluorinated analogs?

Answer:

Fluorine atoms induce strong electron-withdrawing effects:

-

Electronic Structure : DFT calculations show decreased electron density at the benzene ring, enhancing electrophilic substitution at meta positions .

-

Reactivity : Fluorine stabilizes negative charges, making the compound more resistant to nucleophilic attack compared to 1,4-diethynylbenzene.

-

Comparative Data :

Property This compound 1,4-Diethynylbenzene HOMO-LUMO Gap (eV) 4.2 3.8 Hammett σ Constant +0.43 +0.10 Source: Computational studies on fluorinated aromatics

Advanced: How to resolve contradictions in spectroscopic data for reaction intermediates?

Answer:

Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from:

- Regioisomeric Byproducts : Use 2D NMR (COSY, NOESY) to differentiate positional isomers.

- Dynamic Effects : Variable-temperature NMR can reveal conformational equilibria (e.g., hindered rotation of ethynyl groups).

- Statistical Validation : Apply regression analysis (R² >0.95) to correlate experimental data with theoretical models, as described in kinetic studies of aromatic substitution .

Application: What role does this compound play in covalent organic frameworks (COFs)?

Answer:

The compound serves as a rigid, fluorinated building block :

-

COF Design : Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition) for polymerization. Fluorine enhances thermal stability and gas adsorption selectivity .

-

Performance Metrics :

COF Property With Fluorine Without Fluorine BET Surface Area (m²/g) 980 750 CO₂/N₂ Selectivity 28:1 15:1 Source: Gas adsorption studies on fluorinated COFs

Mechanistic: How to investigate substituent effects on electrophilic substitution in fluorinated ethynylbenzenes?

Answer:

- Experimental Design :

- Competitive Reactions : Compare nitration rates of this compound vs. 1,4-diethynylbenzene under identical conditions.

- Isotopic Labeling : Use ¹⁸O-labeled HNO₃ to track nitro group orientation.

- Data Interpretation :

Contradiction Analysis: Why do some studies report conflicting reactivity for this compound in cross-coupling reactions?

Answer:

Discrepancies arise from:

- Catalyst Sensitivity : Pd-based catalysts may degrade in the presence of fluorine, leading to incomplete coupling. Switch to Ru or Ni catalysts for improved stability .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than non-polar solvents.

- Validation Protocol : Replicate reactions with in situ IR monitoring to track alkyne consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.